Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H15NO2S . It has a molecular weight of 261.34 . The IUPAC name for this compound is ethyl 3-amino-5-(p-tolyl)-1H-1lambda3-thiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is 1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a powder with a melting point of 110-111°C .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
- Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
- Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
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Organic Electronics
- Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
- Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
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Antimicrobial Activity
- Thiophene derivatives have shown promising antimicrobial activity .
- Methods of application or experimental procedures: A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .
- Outcomes: The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of thiophene ring significantly affect their biological activity .
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Anti-Atherosclerotic Agents
- Thiophene derivatives are used in the synthesis of anti-atherosclerotic agents .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
- Outcomes: Molecules with the thiophene ring system exhibit anti-atherosclerotic properties .
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Insecticides
- Thiophene derivatives act as metal complexing agents and are used in the development of insecticides .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
- Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
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Anti-Cancer Agents
- Thiophene derivatives are used as a raw material in the synthesis of anticancer agents .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
- Outcomes: Molecules with the thiophene ring system exhibit anticancer properties .
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Nonsteroidal Anti-Inflammatory Drug
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
- Outcomes: Suprofen is used as a nonsteroidal anti-inflammatory drug .
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Dental Anesthetic
- Articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
- Outcomes: Articaine is used as a dental anesthetic in Europe .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZOTASEBVECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405841 | |
Record name | ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
CAS RN |
37572-22-8 | |
Record name | ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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